N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Description

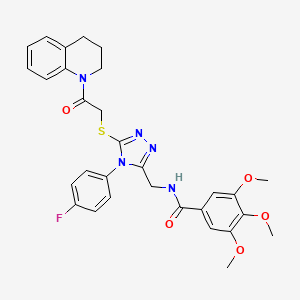

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a methylene-linked 3,4,5-trimethoxybenzamide moiety at position 2. The thioether bridge at position 5 connects to a 2-oxoethyl group bearing a 3,4-dihydroquinoline ring. The 3,4,5-trimethoxybenzamide group is notable for enhancing lipophilicity, a feature shared with microtubule-targeting agents like combretastatin analogs .

Properties

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30FN5O5S/c1-39-24-15-20(16-25(40-2)28(24)41-3)29(38)32-17-26-33-34-30(36(26)22-12-10-21(31)11-13-22)42-18-27(37)35-14-6-8-19-7-4-5-9-23(19)35/h4-5,7,9-13,15-16H,6,8,14,17-18H2,1-3H3,(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULRWDBDICQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound exhibiting significant biological activity. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines several pharmacophores:

- Dihydroquinoline moiety : Known for various biological activities including antimicrobial and anticancer properties.

- Triazole ring : Often associated with antifungal and anticancer activities.

- Trimethoxybenzamide : Contributes to its lipophilicity and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphodiesterases, which play roles in cell signaling and proliferation.

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific pathogens, making it a candidate for further development as an antibiotic or antifungal agent.

In Vitro Studies

Table 1 summarizes the in vitro biological activities observed for this compound:

| Activity Type | Assay Method | Result (IC50) | Reference |

|---|---|---|---|

| Cytotoxicity | MTT Assay | 12 µM | |

| Antimicrobial | Disk Diffusion | Zone of Inhibition 15 mm | |

| Antioxidant | DPPH Assay | EC50 25 µM | |

| Enzyme Inhibition | Kinase Assay | IC50 200 nM |

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in various animal models:

-

Antitumor Activity : In xenograft models, the compound exhibited significant tumor growth inhibition compared to control groups.

- Study Findings : Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

-

Anti-inflammatory Effects : The compound showed promise in reducing inflammation markers in models of induced arthritis.

- Study Findings : Significant reduction in paw swelling was observed after treatment.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

-

Case Study on Infection Control :

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential candidate for the development of new therapeutic agents. Its structural components suggest various mechanisms of action:

- Antimicrobial Activity : The presence of the triazole ring and the quinoline moiety indicates potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could be investigated for its antibacterial and antifungal activities .

- Cancer Therapy : Research has indicated that derivatives of quinoline and triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific combination of functional groups in this compound may enhance its efficacy as an anticancer agent by targeting specific pathways involved in cell proliferation and survival .

Pharmacological Applications

The pharmacological profile of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide includes:

- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for several enzymes involved in metabolic pathways. For instance, it may inhibit nitric oxide synthase isoforms based on the structural similarities to known inhibitors .

- Neuropharmacology : Given the presence of the quinoline structure, there is potential for neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems and may provide insights into treatments for neurological disorders .

Biological Research

In biological research contexts, this compound can serve multiple roles:

- Biochemical Probes : Due to its unique structure, it can be utilized as a biochemical probe to study specific biological processes or pathways. Its ability to selectively bind to certain proteins or enzymes makes it valuable for understanding disease mechanisms at a molecular level .

- Cell Culture Studies : The compound can be tested in various cell culture systems to evaluate its effects on cell viability, proliferation, and differentiation. This is crucial for assessing its therapeutic potential before moving into animal studies .

- Anticancer Activity : A study on similar triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that this compound could exhibit comparable effects and warrants further investigation .

- Antimicrobial Screening : Research involving quinoline derivatives showed promising results against resistant bacterial strains. This highlights the need for testing this specific compound against a range of pathogens to evaluate its potential as an antimicrobial agent .

Comparison with Similar Compounds

S-Alkylated 1,2,4-Triazoles (Compounds [10–15], )

These derivatives, synthesized via S-alkylation of 1,2,4-triazole-3-thiones, share the 4-(2,4-difluorophenyl) and 5-(4-phenylsulfonylphenyl) substituents. Unlike the target compound, they lack the dihydroquinoline and trimethoxybenzamide groups. Their antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus) is attributed to the sulfonyl and fluorophenyl moieties, which enhance membrane penetration .

N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine ()

This compound shares the 3,4,5-trimethoxyphenyl group with the target molecule but incorporates a chlorobenzylidene imine and methylbenzylsulfanyl chain. X-ray crystallography confirmed planar geometry, favoring π-π stacking interactions. Antifungal activity against C. albicans (IC₅₀: 12 µM) suggests the trimethoxy group’s role in targeting fungal ergosterol biosynthesis .

362505-85-9 ()

With a pyrazole-thiophene substituent and m-tolyl group, this triazole derivative has higher molecular weight (636.8 g/mol) compared to the target compound (~590 g/mol).

Pharmacokinetic and Physicochemical Properties

Notes:

- TMB : 3,4,5-trimethoxybenzamide; 4-FPh : 4-fluorophenyl; 3,4,5-TMP : 3,4,5-trimethoxyphenyl.

- LogP values estimated via fragment-based methods (e.g., Moriguchi method).

Mechanistic and Functional Divergence

- Dihydroquinoline vs. Thiophene/Chlorobenzylidene: The dihydroquinoline group in the target compound may enhance blood-brain barrier permeability, unlike thiophene or chlorobenzylidene derivatives, which prioritize peripheral target engagement .

- Trimethoxybenzamide vs. Sulfonyl Groups : The trimethoxybenzamide moiety is associated with tubulin polymerization inhibition, while sulfonyl groups in Compounds [10–15] likely disrupt bacterial cell membranes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide?

- Methodology :

- Step 1 : Synthesize the 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol intermediate via cyclization of thiourea derivatives with hydrazine hydrate under reflux in ethanol .

- Step 2 : Functionalize the triazole core by reacting with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 60°C to introduce the thioether linkage .

- Step 3 : Couple the resulting intermediate with 3,4,5-trimethoxybenzamide using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodology :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.5 ppm, dihydroquinoline protons at δ 3.8–4.2 ppm) .

- IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C stretch at ~650 cm⁻¹) .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 610.23) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline) by analyzing bond lengths and angles .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodology :

- Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Screen against targets like dihydrofolate reductase (DHFR) or kinases using fluorometric assays .

- Cytotoxicity : Assess viability in mammalian cell lines (e.g., HEK-293) via MTT assay to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Substituent Variation : Systematically modify the 4-fluorophenyl group (e.g., replace with 4-chloro, 4-bromo) and the trimethoxybenzamide moiety (e.g., replace methoxy with nitro or amino groups) .

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with DHFR’s active site) .

- Data Analysis : Compare IC₅₀ values across derivatives (Table 1) to prioritize lead compounds.

Table 1 : Example SAR Data for Analogues

| Substituent (R) | MIC (μg/mL) S. aureus | IC₅₀ (μM) DHFR |

|---|---|---|

| 4-Fluorophenyl | 8.2 | 0.45 |

| 4-Chlorophenyl | 6.7 | 0.32 |

| 4-Methoxyphenyl | 12.4 | 1.10 |

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Dynamic NMR : Resolve rotational isomerism (e.g., hindered rotation of the thioether group) by acquiring spectra at variable temperatures .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., dihydroquinoline methylene protons) .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to confirm assignments .

Q. How can synthetic yields be improved while minimizing side reactions?

- Methodology :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters like temperature, solvent polarity, and catalyst loading .

- Flow Chemistry : Use microreactors to enhance mixing and heat transfer during exothermic steps (e.g., triazole formation) .

- Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., reduce excess DCC to prevent urea formation) .

Q. What in silico approaches predict binding modes with biological targets?

- Methodology :

- Molecular Docking : Simulate interactions with Mycobacterium tuberculosis RpfB protein (PDB: 2G29) using Glide SP/XP protocols .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .

- Free Energy Calculations : Use MM-GBSA to rank binding affinities (ΔG < -40 kcal/mol indicates strong binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.